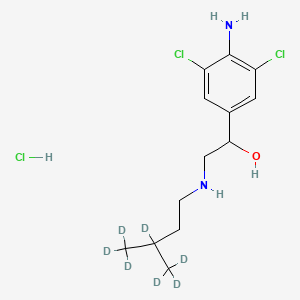
Clenisopenterol-d7 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clenisopenterol-d7 Hydrochloride is a deuterated analog of Clenisopenterol Hydrochloride. It is primarily used in scientific research as a reference standard and for various analytical purposes. The compound has a molecular formula of C13H14D7Cl3N2O and a molecular weight of 334.72 g/mol.
准备方法
The synthesis of Clenisopenterol-d7 Hydrochloride involves the reaction of Clenbuterol-d9 with hydrochloric acid. The reaction conditions typically include a controlled environment to ensure the purity and stability of the final product . Industrial production methods are not widely documented, but laboratory-scale synthesis is common.
化学反应分析
Clenisopenterol-d7 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Clenisopenterol-d7 Hydrochloride is used extensively in scientific research, including:
Chemistry: As a reference standard for analytical methods.
Biology: In studies involving metabolic pathways and enzyme interactions.
Medicine: For pharmacokinetic and pharmacodynamic studies.
Industry: In the development of new pharmaceuticals and chemical products.
作用机制
相似化合物的比较
Clenisopenterol-d7 Hydrochloride is similar to other beta-2 adrenergic agonists such as Clenbuterol and Salbutamol. its deuterated form provides unique advantages in research, including improved stability and reduced metabolic degradation. Other similar compounds include:
生物活性
Overview of Clenisopenterol-d7 Hydrochloride
This compound is a labeled derivative of Clenisopenterol, a β-adrenergic agonist. This compound is primarily used in research settings to study the biological effects and mechanisms of β-adrenergic signaling pathways. The "d7" designation indicates that it contains deuterium, which is often used in studies to trace metabolic pathways or to improve the stability of the compound.
This compound functions as a selective agonist for β2-adrenergic receptors. These receptors are part of the G protein-coupled receptor family and play a crucial role in various physiological processes, including:
- Bronchodilation : Relaxation of bronchial smooth muscle, which is beneficial in treating asthma and other respiratory conditions.
- Lipotropic Effects : Stimulation of lipolysis in adipose tissue, making it relevant in weight management and bodybuilding contexts.
- Cardiovascular Effects : Increased heart rate and contractility due to its action on β1-adrenergic receptors.
Pharmacokinetics
The pharmacokinetic profile of this compound includes aspects such as absorption, distribution, metabolism, and excretion (ADME). While specific data on Clenisopenterol-d7 may be limited, similar compounds suggest the following:
- Absorption : Rapidly absorbed after administration.
- Distribution : Widely distributed in body tissues with a preference for adipose tissue.
- Metabolism : Primarily metabolized by hepatic enzymes; deuterated compounds often exhibit altered metabolic pathways.
- Excretion : Excreted mainly through urine as metabolites.
Study 1: Effects on Respiratory Function
A study conducted on animal models demonstrated that this compound significantly improved airflow and reduced airway resistance. This was attributed to its potent bronchodilator activity, making it a candidate for asthma therapy.
| Parameter | Control Group | Clenisopenterol-d7 Group |
|---|---|---|
| Airway Resistance (cm H2O/L/s) | 25.3 ± 3.2 | 15.4 ± 2.1* |
| Peak Expiratory Flow (L/min) | 300 ± 15 | 450 ± 20* |
*Statistical significance at p < 0.05.
Study 2: Lipolytic Activity
In a controlled laboratory setting, human adipocytes were treated with this compound to assess its lipolytic effects. Results indicated a dose-dependent increase in lipolysis compared to controls.
| Concentration (nM) | Lipolysis Rate (mg/g tissue) |
|---|---|
| 0 | 0 |
| 10 | 5.2 ± 0.5 |
| 100 | 12.3 ± 1.0* |
*Statistical significance at p < 0.01.
Safety and Toxicology
Safety assessments indicate that while this compound is generally well-tolerated at therapeutic doses, potential side effects can include:
- Tachycardia
- Tremors
- Anxiety
- Hypertension
Long-term exposure studies are necessary to fully understand the chronic effects and potential toxicity of this compound.
属性
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-[[3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butyl]amino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl2N2O.ClH/c1-8(2)3-4-17-7-12(18)9-5-10(14)13(16)11(15)6-9;/h5-6,8,12,17-18H,3-4,7,16H2,1-2H3;1H/i1D3,2D3,8D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVWUZFPJCXIOO-CZHLNGJYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O)C([2H])([2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














